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molecular formula C11H12FNO4 B1184725 4-(5-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran

4-(5-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran

Cat. No. B1184725
M. Wt: 241.218
InChI Key: UBOPIEBCGHAULF-UHFFFAOYSA-N
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Patent
US08486953B2

Procedure details

Di-tert-butyl azodicarboxylate (17.6 g, 76.4 mmol) was added into a solution of 5-fluoro-2-nitrophenol (10 g, 63.7 mmol), tetrahydro-2H-pyran-4-ol (7.3 mL, 76.4 mmol) and triphenyl phosphine (20 g, 76.4 mmol) in anhydrous DCM (120 mL) at 0° C. The solution was allowed to warm to ambient temperature overnight, concentrated in vacuo and the crude product triturated with n-pentane/diethyl ether (×2) to remove the triphenyl phosphine oxide (16.5 g) by-product. The sample was purified by flash column chromatography (5:1 petroleum ether (40-60° C.)/EtOAc) to yield yellow oil which was used in the next step directly.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.[F:17][C:18]1[CH:19]=[CH:20][C:21]([N+:25]([O-:27])=[O:26])=[C:22]([OH:24])[CH:23]=1.[O:28]1[CH2:33][CH2:32][CH:31](O)[CH2:30][CH2:29]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[F:17][C:18]1[CH:19]=[CH:20][C:21]([N+:25]([O-:27])=[O:26])=[C:22]([CH:23]=1)[O:24][CH:31]1[CH2:32][CH2:33][O:28][CH2:29][CH2:30]1

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
7.3 mL
Type
reactant
Smiles
O1CCC(CC1)O
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product triturated with n-pentane/diethyl ether (×2)
CUSTOM
Type
CUSTOM
Details
to remove the triphenyl phosphine oxide (16.5 g) by-product
CUSTOM
Type
CUSTOM
Details
The sample was purified by flash column chromatography (5:1 petroleum ether (40-60° C.)/EtOAc)
CUSTOM
Type
CUSTOM
Details
to yield yellow oil which

Outcomes

Product
Name
Type
Smiles
FC=1C=CC(=C(OC2CCOCC2)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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